6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1040662-49-4
VCID: VC2617311
InChI: InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19)
SMILES: CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl
Molecular Formula: C13H11Cl2N5O
Molecular Weight: 324.16 g/mol

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 1040662-49-4

Cat. No.: VC2617311

Molecular Formula: C13H11Cl2N5O

Molecular Weight: 324.16 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1040662-49-4

Specification

CAS No. 1040662-49-4
Molecular Formula C13H11Cl2N5O
Molecular Weight 324.16 g/mol
IUPAC Name 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19)
Standard InChI Key FTXDKWWLXUQBPF-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl

Introduction

Structural Characteristics and Chemical Properties

Basic Identification Data

6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by the following chemical identifiers:

ParameterValue
CAS Number1040662-49-4
Molecular FormulaC13H11Cl2N5O
Molecular Weight324.16 g/mol
IUPAC Name6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
InChIInChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19)
InChIKeyFTXDKWWLXUQBPF-UHFFFAOYSA-N

Structural Features

The compound features a fused-ring system consisting of pyrazole and pyrimidine components, which forms the characteristic pyrazolo[3,4-d]pyrimidine scaffold. Key structural elements include:

  • A chlorine atom at position 6 of the pyrazolo[3,4-d]pyrimidine core

  • A methyl group at position 1 of the pyrazole ring

  • A 3-chloro-4-methoxyphenyl group connected via an amine linkage at position 4 of the pyrimidine ring

This structural configuration contributes to the compound's biological activity profile, particularly its potential interaction with various enzymatic targets.

Synthesis Methodologies

Synthetic Routes

Based on established methodologies for related compounds, the synthesis may involve the following key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core structure

  • Introduction of the chlorine substituent at position 6

  • Incorporation of the methyl group at position 1

  • Addition of the 3-chloro-4-methoxyphenyl group at position 4 via nucleophilic substitution

Research on related compounds suggests that the core structure formation often involves the condensation of appropriate pyrimidine and pyrazole derivatives, followed by chlorination and subsequent substitution reactions . Detailed synthetic pathways for similar compounds, such as those described for other pyrazolo[3,4-d]pyrimidine derivatives, involve reactions under reflux conditions with specific reagents and solvents to achieve the desired transformations .

Biological Activities and Pharmacological Properties

General Biological Profile

The pyrazolo[3,4-d]pyrimidine class, to which 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs, exhibits diverse biological activities including:

  • Anticancer properties

  • Antiparasitic effects

  • Antifungal activity

  • Enzyme inhibition capabilities

Proposed Mechanism of Action

The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is believed to be associated with their ability to inhibit various kinases involved in cell proliferation and survival pathways. The structural features of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, particularly the presence of the chloro-methoxyphenyl substituent, may enhance its interaction with specific molecular targets such as enzymes or receptors involved in cancer cell growth.

Structure-Activity Relationships

Key Structural Determinants of Activity

The biological activity of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is influenced by specific structural features:

  • The pyrazolo[3,4-d]pyrimidine core provides a scaffold that can interact with various biological targets

  • The chlorine atom at position 6 may enhance binding affinity to target proteins

  • The methyl group at position 1 can influence the electronic properties of the molecule

  • The 3-chloro-4-methoxyphenyl substituent likely contributes to the compound's hydrophobic interactions and target selectivity

Comparison with Related Compounds

Structural variations in pyrazolo[3,4-d]pyrimidine derivatives lead to differences in biological activity profiles. The table below compares the target compound with structurally related derivatives:

CompoundStructural DifferencePotential Impact on Activity
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineReference compoundBaseline activity
N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineDimethylmorpholine at position 6 instead of chlorine; Different phenyl substitution patternMay reduce metabolic degradation; Altered binding specificity
6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks the 3-chloro substituent on the phenyl ringPotentially decreased binding affinity to specific targets
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks the 6-chloro substituentMay exhibit different selectivity profile

Research suggests that the electronic and steric properties conferred by these structural variations significantly influence the compounds' interactions with biological targets, potentially affecting their efficacy and selectivity.

Research Applications and Future Directions

Current Research Status

Current research on 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds is primarily focused on:

  • Evaluating their potential as anticancer agents

  • Investigating their mechanisms of action

  • Optimizing their structures to enhance biological activity and selectivity

  • Exploring their utility as research tools in biochemical studies

A recent study evaluated novel pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human cancer cell line panel, with promising results for several compounds in this class . This suggests ongoing interest in developing these compounds as potential therapeutic agents.

Future Research Directions

Future research directions for 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may include:

  • Detailed structure-activity relationship studies to optimize its pharmacological properties

  • Investigation of specific molecular targets and binding mechanisms

  • Evaluation of its efficacy in combination with established anticancer agents

  • Assessment of its pharmacokinetic and toxicological profiles

  • Development of novel synthetic routes to enhance production efficiency

Given the promising biological activities observed for similar compounds, continued research into this specific derivative may yield valuable insights for drug development efforts .

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